6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde
CAS No.: 1289131-88-9
Cat. No.: VC12012247
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1289131-88-9 |
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Molecular Formula | C11H15NO2 |
Molecular Weight | 193.24 g/mol |
IUPAC Name | 2-methyl-6-[(2-methylpropan-2-yl)oxy]pyridine-3-carbaldehyde |
Standard InChI | InChI=1S/C11H15NO2/c1-8-9(7-13)5-6-10(12-8)14-11(2,3)4/h5-7H,1-4H3 |
Standard InChI Key | IQVJZJSUULSAEX-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=N1)OC(C)(C)C)C=O |
Canonical SMILES | CC1=C(C=CC(=N1)OC(C)(C)C)C=O |
Chemical Identity and Structural Characteristics
6-(tert-Butoxy)-2-methylpyridine-3-carbaldehyde (C<sub>12</sub>H<sub>15</sub>NO<sub>2</sub>) belongs to the pyridine-carbaldehyde family, characterized by its electron-withdrawing aldehyde group and sterically bulky tert-butoxy substituent. The molecular structure imposes distinct electronic and steric effects, influencing reactivity and intermolecular interactions. Key structural features include:
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Pyridine ring: A six-membered aromatic ring with nitrogen at position 1.
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tert-Butoxy group (-OC(CH<sub>3</sub>)<sub>3</sub>): Introduces steric hindrance and electron-donating effects via the oxygen atom.
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Methyl group (-CH<sub>3</sub>): Enhances lipophilicity and modulates electronic density.
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Aldehyde group (-CHO): A reactive site for nucleophilic additions or condensations.
Table 1: Comparative Physicochemical Properties of Related Pyridine-carbaldehydes
The tert-butoxy group significantly increases molecular weight and lipophilicity compared to its chloro analog, as evidenced by the higher predicted LogP value .
Synthesis and Reaction Pathways
While no direct synthesis route for 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde is documented, analogous methods from pyridine chemistry suggest plausible strategies:
Oxidation of Alcohol Intermediates
An alternative route involves oxidizing 6-(tert-butoxy)-2-methylpyridine-3-methanol. The patent CN101906068A describes oxidizing pyridinemethanol derivatives using sodium hypochlorite and catalytic 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), yielding carbaldehydes efficiently. Adapting this method:
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Synthesis of 6-(tert-butoxy)-2-methylpyridine-3-methanol: Hydroxymethylation via Friedel-Crafts alkylation or Grignard addition.
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Oxidation: TEMPO/NaOCl system at 0–25°C to preserve the tert-butoxy group .
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Expected to be soluble in organic solvents (e.g., dichloromethane, chloroform) due to lipophilic tert-butoxy and methyl groups. Limited aqueous solubility (estimated <0.1 mg/mL).
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Stability: The aldehyde group may render the compound sensitive to oxidation and nucleophilic attack. Storage under inert atmosphere and low temperatures is advisable .
Spectroscopic Data (Predicted)
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IR Spectroscopy: Strong absorption at ~1700 cm<sup>−1</sup> (C=O stretch), ~1250 cm<sup>−1</sup> (C-O of tert-butoxy).
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<sup>1</sup>H NMR: Key signals include δ 9.8–10.0 (aldehyde proton), δ 1.3 (tert-butyl protons), δ 2.6 (methyl group) .
Applications in Pharmaceutical and Material Science
Pharmaceutical Intermediates
Pyridine-carbaldehydes are pivotal in synthesizing kinase inhibitors and antiviral agents. The tert-butoxy group may enhance metabolic stability by sterically shielding reactive sites, a strategy employed in protease inhibitors .
Ligand Design in Catalysis
The aldehyde and pyridine nitrogen can coordinate to metal centers, making this compound a candidate for asymmetric catalysis ligands. For example, Ru complexes with pyridine-carbaldehydes are effective in transfer hydrogenation .
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